molecular formula C4H4BrN3O B7854557 6-amino-5-bromo-1H-pyrimidin-4-one

6-amino-5-bromo-1H-pyrimidin-4-one

Katalognummer: B7854557
Molekulargewicht: 190.00 g/mol
InChI-Schlüssel: HZDFWPAVCWGZPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-5-bromo-1H-pyrimidin-4-one is a functionalized pyrimidinone that serves as a critical synthetic intermediate in advanced heterocyclic chemistry and drug discovery research . This compound is a key precursor in the synthesis of complex pteridine scaffolds, which are bicyclic nitrogen-containing heterocycles of significant pharmacological interest . Pteridines and related fused pyrimidine systems have been extensively explored for a wide spectrum of biological activities, including applications in the treatment of cancer, heart disease, and inflammatory disorders . The presence of both an amino and a bromo substituent on the pyrimidine ring makes this compound a highly versatile building block. It readily undergoes further regioselective cyclization reactions, such as 6- exo-dig haloaminations, to construct these privileged pteridine structures . The structural motifs accessible from this intermediate are relevant for research into fibroproliferative disorders, vascular diseases, and as components in the development of targeted therapeutic agents . Its utility underscores the value of functionalized pyrimidinones in building molecular complexity for pharmacological evaluation.

Eigenschaften

IUPAC Name

6-amino-5-bromo-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O/c5-2-3(6)7-1-8-4(2)9/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDFWPAVCWGZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)C(=C(N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=O)C(=C(N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Table 1: Comparison of Bromination Methods

ParameterAcidic ConditionsBasic Conditions
Solvent Glacial acetic acidDichloromethane/2-butanol
Base NonePotassium carbonate
Temperature 60–80°C0–5°C
Yield 75%Not reported (inferred >85%)
Purity 95% (by elemental analysis)>99% (by HPLC)

Functionalization of Brominated Intermediates

Post-bromination modifications enable diversification of 6-amino-5-bromo-1H-pyrimidin-4-one. For instance, alkylation or arylation at the C2 position has been achieved using alkyl halides or α-halo ketones. Reaction of 6-amino-5-bromo-2-thiouracil (2) with phenacyl bromide in ethanol yielded 6-amino-5-bromo-2-(2-oxo-2-phenylethylthio)pyrimidin-4-one (4h) in 80% yield. These reactions typically employ sodium ethoxide as a base, facilitating nucleophilic substitution at the thiol group.

Synthetic Protocol :

  • Base Activation : Sodium ethoxide (10 mmol) in ethanol.

  • Substitution : Add phenacyl bromide (10 mmol) and reflux for 1 hour.

  • Workup : Precipitate in ice-water, filter, and crystallize from dioxane.

Analytical and Spectroscopic Characterization

Rigorous characterization ensures structural fidelity and purity. For 6-amino-5-bromo-1H-pyrimidin-4-one derivatives, combined techniques include:

  • Elemental Analysis : Confirms stoichiometry (e.g., C₅H₆BrN₃O₂S requires C 25.44%, H 2.56%, Br 33.84%).

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 235 [M⁺] for 6-amino-5-bromo-2-methylthiopyrimidin-4-one).

  • X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks .

Analyse Chemischer Reaktionen

Types of Reactions

Calcium nitrate tetrahydrate undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in various chemical reactions.

    Reduction: It can be reduced to form calcium nitrite under specific conditions.

    Decomposition: Upon heating, it decomposes to release nitrogen dioxide, oxygen, and calcium oxide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used.

    Decomposition: Heating the compound to high temperatures (above 500°C) leads to its decomposition.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Calcium nitrate tetrahydrate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of calcium nitrate tetrahydrate involves its dissociation into calcium and nitrate ions in aqueous solutions. The calcium ions play a crucial role in various biological processes, including bone formation and muscle contraction. The nitrate ions act as a source of nitrogen for plants and are involved in the nitrogen cycle .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one
  • Substituents : Bromine (position 5) and trifluoromethyl (-CF₃, position 6).
  • Key Differences: The -CF₃ group is strongly electron-withdrawing, reducing basicity compared to the amino group in the target compound. This enhances stability against nucleophilic attack and increases lipophilicity.
  • Applications : Likely used in agrochemicals due to the -CF₃ group’s resistance to metabolic degradation .
Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)
  • Substituents : Bromine (position 5), methyl (position 6), and a branched alkyl chain.
  • Key Differences : The additional ketone at position 2 and alkyl chain increase steric bulk, making bromacil less polar than the target compound.
  • Applications : A commercial herbicide targeting photosynthesis inhibition in plants .
5-Chloropyrimidin-2(1H)-one Hydrochloride
  • Substituents : Chlorine (position 5) and a ketone at position 2.
  • Key Differences: Chlorine is less electronegative than bromine, reducing leaving-group efficiency.
  • Applications : Intermediate in pharmaceutical synthesis due to its simpler substitution pattern .
3-Amino-5-bromo-6-methyl-1H-pyridin-2-one
  • Core Structure: Pyridinone (one nitrogen) vs. pyrimidinone (two nitrogens).
  • Key Differences: The pyridinone scaffold has reduced aromatic nitrogen content, lowering hydrogen-bonding capacity. The methyl group at position 6 enhances lipophilicity.
  • Safety Data : Requires precautions for inhalation and skin contact, suggesting similar handling for brominated heterocycles .

Physicochemical and Reactivity Trends

Property 6-Amino-5-bromo-1H-pyrimidin-4-one 5-Bromo-6-(trifluoromethyl)pyrimidin-4(1H)-one Bromacil 5-Chloropyrimidin-2(1H)-one
Molecular Formula C₄H₃BrN₃O C₅H₂BrF₃N₂O C₉H₁₃BrN₂O₂ C₄H₃ClN₂O
Key Substituents Br, NH₂ Br, CF₃ Br, CH₃, alkyl Cl
Electron Effects Electron-donating (NH₂) Electron-withdrawing (CF₃) Neutral (CH₃) Electron-withdrawing (Cl)
Likely Applications Pharmaceuticals Agrochemicals Herbicide Synthetic intermediate

Substituent Impact on Bioactivity

  • Amino Group: Enhances solubility and target binding in drug design (e.g., kinase inhibitors).
  • Bromine vs. Chlorine : Bromine’s larger atomic radius improves hydrophobic interactions in enzyme pockets.
  • Trifluoromethyl Group : Increases metabolic stability, favoring agrochemical longevity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-amino-5-bromo-1H-pyrimidin-4-one, and how can reaction conditions be standardized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of a pyrimidinone precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions. Key parameters include temperature (30–60°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of brominating agents. For example, NH₃ or amine sources are introduced to functionalize the amino group post-bromination. Reaction progress should be monitored via TLC or HPLC, with purification through recrystallization or column chromatography .

Q. How can researchers characterize the structural integrity of 6-amino-5-bromo-1H-pyrimidin-4-one, and which spectroscopic techniques are most reliable?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To confirm substitution patterns (e.g., bromo at C5, amino at C6) and aromatic proton environments.
  • HRMS : To validate molecular weight and isotopic patterns (e.g., bromine’s distinct isotope signature).
  • X-ray crystallography : For definitive confirmation of crystal structure and hydrogen-bonding networks, if single crystals are obtainable .

Q. What stability challenges arise during storage of 6-amino-5-bromo-1H-pyrimidin-4-one, and how can degradation be mitigated?

  • Methodological Answer : The compound is sensitive to light and moisture due to its bromine and amino groups. Store under inert gas (argon) in amber vials at –20°C. Regular stability assays (e.g., HPLC purity checks) are recommended. Degradation products may include debrominated analogs or oxidation byproducts, which can be identified via LC-MS .

Advanced Research Questions

Q. How does the electronic effect of the bromo substituent at C5 influence the reactivity of 6-amino-5-bromo-1H-pyrimidin-4-one in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Density functional theory (DFT) calculations (e.g., using Gaussian software) can map electron density at C5 to predict reactivity. Experimental validation involves screening palladium catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize coupling efficiency .

Q. What strategies can resolve contradictions in reported biological activity data for 6-amino-5-bromo-1H-pyrimidin-4-one derivatives?

  • Methodological Answer : Discrepancies in antifungal or antimicrobial assays (e.g., IC₅₀ variability) may stem from differences in:

  • Test strains : Standardize strains (e.g., Botrytis cinerea Pers) and growth conditions.
  • Solubility : Use DMSO or cyclodextrin-based carriers to ensure compound dispersion.
  • Dose-response curves : Employ nonlinear regression models (e.g., GraphPad Prism) for robust IC₅₀ determination .

Q. Can computational models predict the binding affinity of 6-amino-5-bromo-1H-pyrimidin-4-one to target enzymes, and how do these align with experimental data?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model interactions with enzymes like dihydrofolate reductase (DHFR). Compare computed binding energies (ΔG) with experimental SPR or ITC measurements. Calibrate force fields (e.g., AMBER) to improve agreement between predicted and observed Ki values .

Methodological Considerations

  • Data Validation : Cross-reference synthetic yields and spectral data with PubChem entries (e.g., InChIKey: DKYJKLCIGBWGMF-UHFFFAOYSA-N) to ensure reproducibility .
  • Ethical Compliance : Adhere to institutional guidelines for handling brominated compounds, including waste disposal protocols and toxicity assessments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.